![molecular formula C7H13NO B13197224 Methyl cyclopentanecarboximidate](/img/structure/B13197224.png)
Methyl cyclopentanecarboximidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl cyclopentanecarboximidate is an organic compound with the molecular formula C7H13NO. It is a derivative of cyclopentanecarboxylic acid and is often used in various chemical reactions and industrial applications. This compound is known for its versatility in organic synthesis and its role as an intermediate in the production of other chemical substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl cyclopentanecarboximidate can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentanecarboxylic acid with methanol in the presence of a dehydrating agent. This reaction typically occurs under reflux conditions and requires a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and efficiency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl cyclopentanecarboximidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclopentanecarboxylic acid derivatives.
Reduction: Reduction reactions can convert it into cyclopentylamine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like ammonia, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include cyclopentanecarboxylic acid, cyclopentylamine, and various substituted cyclopentanecarboximidates .
Wissenschaftliche Forschungsanwendungen
Methyl cyclopentanecarboximidate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is used in drug development studies.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl cyclopentanecarboximidate involves its interaction with specific molecular targets and pathways. It acts as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. The compound’s reactivity is influenced by the presence of functional groups and the overall molecular structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanecarboxylic acid: A precursor in the synthesis of methyl cyclopentanecarboximidate.
Cyclopentylamine: A reduction product of this compound.
Methyl cyclopentanecarboxylate: An ester derivative with similar reactivity.
Uniqueness
This compound is unique due to its versatile reactivity and its role as an intermediate in various chemical processes. Its ability to undergo multiple types of reactions makes it a valuable compound in organic synthesis and industrial applications .
Eigenschaften
Molekularformel |
C7H13NO |
---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
methyl cyclopentanecarboximidate |
InChI |
InChI=1S/C7H13NO/c1-9-7(8)6-4-2-3-5-6/h6,8H,2-5H2,1H3 |
InChI-Schlüssel |
ZWFBNNNANATSGE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=N)C1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.